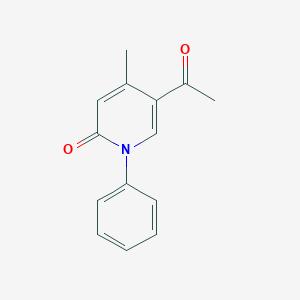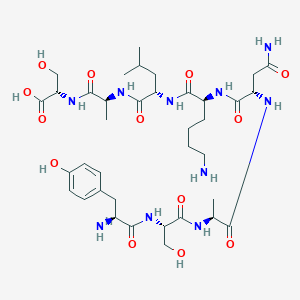![molecular formula C14H14N4O2 B12630306 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-66-5](/img/structure/B12630306.png)
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and indazole moieties. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid typically involves the formation of the pyrazole and indazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized using hydrazine and a 1,3-diketone, while the indazole ring can be formed through the reaction of o-phenylenediamine with a carboxylic acid derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science[][3].
Mecanismo De Acción
The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid is unique due to its dual pyrazole and indazole structure, which imparts distinct chemical reactivity and biological activity. This dual structure allows it to participate in a wider range of reactions and interact with multiple biological targets compared to similar compounds .
Propiedades
Número CAS |
920019-66-5 |
|---|---|
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
1-[(2,5-dimethylpyrazol-3-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c1-9-7-10(17(2)15-9)8-18-12-6-4-3-5-11(12)13(16-18)14(19)20/h3-7H,8H2,1-2H3,(H,19,20) |
Clave InChI |
HZINKJXMLUBADG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)



![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
![Diethoxybis[7-(diphenylphosphino)heptyl]silane](/img/structure/B12630242.png)
![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide](/img/structure/B12630259.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12630260.png)

![2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12630272.png)

![Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)
